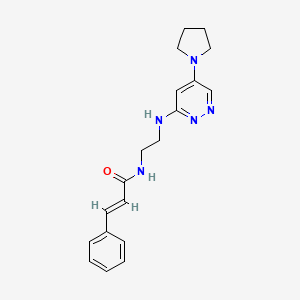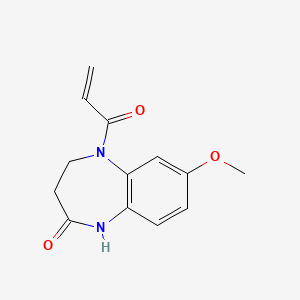
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine family. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), which is primarily located in the mitochondria of cells. Ro 5-4864 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to bind to the PBR, which is overexpressed in many types of cancer cells, making it a potential target for cancer imaging and therapy.
Wirkmechanismus
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 acts as a selective ligand for the PBR, which is primarily located in the mitochondria of cells. The PBR is involved in a variety of cellular processes, including steroidogenesis, apoptosis, and immune function. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to modulate the activity of the PBR, leading to changes in cellular function and metabolism.
Biochemical and Physiological Effects
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the PBR, leading to changes in cellular metabolism and function. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is its specificity for the PBR, which allows for targeted modulation of cellular function. However, one of the limitations of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is its relatively low affinity for the PBR, which can limit its effectiveness in certain applications. Additionally, 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is a synthetic compound, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are many potential future directions for research on 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a diagnostic tool for various diseases, including cancer. Additionally, further research is needed to fully understand the mechanism of action of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 and its potential applications in scientific research.
Synthesemethoden
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 can be synthesized using a variety of methods, including the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and acylation. Another method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acrylate, followed by cyclization and acylation. Both methods produce 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 in reasonable yields and purity.
Eigenschaften
IUPAC Name |
7-methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(17)15-7-6-12(16)14-10-5-4-9(18-2)8-11(10)15/h3-5,8H,1,6-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDHGFNCPHDKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2669836.png)
![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2669838.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2669839.png)



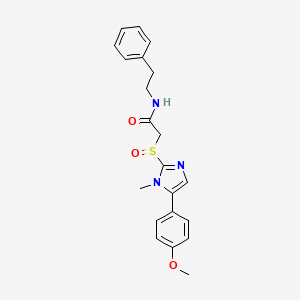
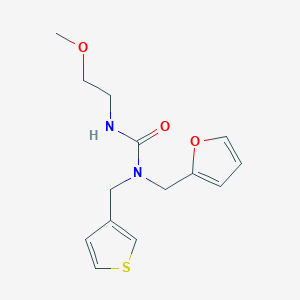
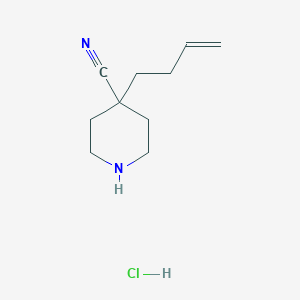
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669848.png)
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
